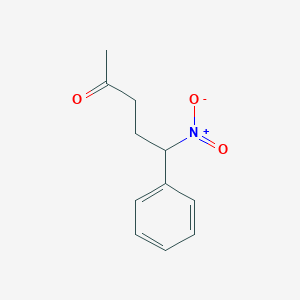

5-Nitro-5-phenylpentan-2-one

Description

The Significance of Nitro-Ketones within the Broader Landscape of Synthetic Organic Molecules

Nitro-ketones are a class of organic compounds that feature both a nitro group (-NO₂) and a ketone group (C=O). Their significance in synthetic organic chemistry stems from the versatile reactivity of these two functional groups. The nitro group can be transformed into a variety of other functional groups, such as amines and carbonyls, while the ketone functionality allows for a wide range of classical carbonyl reactions. scielo.br

Specifically, γ-nitro ketones, such as 5-Nitro-5-phenylpentan-2-one, are valuable synthetic intermediates. nih.gov They are key precursors for the synthesis of γ-diketones and γ-keto esters. organic-chemistry.org The conjugate addition of nitroalkanes to α,β-unsaturated ketones, a type of Michael reaction, is a common method for synthesizing γ-nitro ketones. sctunisie.orgmasterorganicchemistry.com These compounds can then be further manipulated. For instance, artificial enzymes have been developed to catalyze the asymmetric synthesis of γ-nitroketones, highlighting their importance as chiral synthons for producing more complex molecules. nih.gov The resulting chiral γ-nitro ketones are important building blocks for various active pharmaceutical ingredients. nih.gov

Structural Analysis and Isomeric Considerations of this compound within Pentanone Frameworks

The structure of this compound combines a pentanone backbone with a phenyl group and a nitro group. The pentanone framework itself can exist as different isomers, primarily 2-pentanone and 3-pentanone, which are positional isomers. examside.com The parent ketone for the compound is 2-pentanone. Further complexity arises from the potential for chain isomerism, such as in the case of pentan-2-one and 3-methylbutanone, which are chain isomers. examside.com

In this compound, the substituents introduce additional isomeric possibilities. The chemical formula is C₁₁H₁₃NO₃. The structure features a chiral center at the fifth carbon atom, which is bonded to four different groups: a hydrogen atom, a phenyl group, a nitro group, and the rest of the pentanone chain. This means that this compound can exist as a pair of enantiomers. The presence of both a phenyl ring and a nitro group on the same carbon atom significantly influences the molecule's electronic properties and reactivity.

A related isomer, 5-nitro-4-phenylpentan-2-one, has the phenyl group at the 4-position, altering the structural and electronic characteristics of the molecule. nih.gov

Table 1: Comparison of this compound and a Structural Isomer

Historical Context and Evolution of Research into Related Nitroalkane and Ketone Systems

The chemistry of nitroalkanes and ketones has a rich history. One of the foundational reactions is the Henry Reaction, or nitro-aldol reaction, discovered in 1895. This reaction involves the addition of a nitroalkane to an aldehyde or ketone to form a β-nitro alcohol. scielo.br Another pivotal transformation is the Nef Reaction, reported in 1894, which describes the acid hydrolysis of a salt of a primary or secondary nitroalkane to an aldehyde or ketone. scielo.br This reaction provides a method to convert the nitro group into a carbonyl group.

The Michael reaction, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is also of central importance. masterorganicchemistry.com The use of nitroalkanes as nucleophiles in Michael additions provides a powerful tool for carbon-carbon bond formation and is a key step in the synthesis of γ-nitro ketones. sctunisie.org Research in this area has evolved to include asymmetric synthesis, using catalysts to control the stereochemistry of the products. For example, organocatalysts have been successfully employed in the enantioselective Michael addition of nitroalkanes to α,β-unsaturated aldehydes. rsc.org Furthermore, biocatalysis, using enzymes or engineered proteins, has emerged as a sophisticated approach for the asymmetric synthesis of γ-nitroketones. nih.govnih.gov

Research Objectives and Scope for In-Depth Academic Investigation of this compound

Given the synthetic potential of γ-nitro ketones, an in-depth academic investigation of this compound would be a valuable endeavor. Key research objectives could include:

Development of Novel Synthetic Routes: While the Michael addition is a likely route, exploring alternative or more efficient synthetic pathways to this compound would be a primary objective. This could involve the use of novel catalysts or reaction conditions to improve yield and selectivity.

Stereoselective Synthesis: A significant research goal would be the development of a stereoselective synthesis to produce enantiomerically pure samples of this compound. This would likely involve the use of chiral catalysts, such as chiral thioureas or artificial enzymes, which have shown promise in the synthesis of other γ-nitro ketones. nih.govacs.org

Exploration of Reactivity: A thorough investigation of the reactivity of this compound would be crucial. This would involve studying the transformation of both the nitro and ketone functionalities. For example, the reduction of the nitro group to an amine would yield a γ-amino ketone, a valuable precursor for the synthesis of heterocyclic compounds.

Application in Target-Oriented Synthesis: A long-term objective would be to utilize this compound as a key intermediate in the synthesis of more complex and potentially biologically active molecules. Its bifunctional nature makes it an attractive building block for the construction of diverse molecular architectures.

Table 2: Chemical Compounds Mentioned

Structure

3D Structure

Properties

CAS No. |

89861-56-3 |

|---|---|

Molecular Formula |

C11H13NO3 |

Molecular Weight |

207.23 g/mol |

IUPAC Name |

5-nitro-5-phenylpentan-2-one |

InChI |

InChI=1S/C11H13NO3/c1-9(13)7-8-11(12(14)15)10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3 |

InChI Key |

QXDZWVLJBKRULF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCC(C1=CC=CC=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for the Construction of 5 Nitro 5 Phenylpentan 2 One

Retrosynthetic Approaches to the 5-Nitro-5-phenylpentan-2-one Carbon Skeleton

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules. ias.ac.in It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical steps called disconnections. sathyabama.ac.in For this compound, a γ-nitro ketone, the most logical disconnection is at the C3-C4 bond, which corresponds to a Michael addition reaction. This is a powerful carbon-carbon bond-forming reaction.

This retrosynthetic approach identifies acetone (B3395972) and β-nitrostyrene as the primary starting materials. The synthesis, therefore, involves the conjugate addition of the enolate of acetone (the nucleophile) to β-nitrostyrene (the Michael acceptor). This strategy is a direct and appealing method for forming the carbon skeleton of this compound. ingentaconnect.com The forward synthesis is the reverse of these retrosynthetic steps. slideshare.net

Michael Addition Strategies for Nitro-Ketone Formation

The Michael addition is a cornerstone in the synthesis of γ-nitro ketones like this compound. ingentaconnect.com This reaction involves the addition of a nucleophile, in this case, the enolate of a ketone, to an α,β-unsaturated nitro compound. mdpi.com

Organocatalytic Asymmetric Michael Additions to α,β-Unsaturated Nitro Compounds (e.g., β-Nitrostyrene Derivatives)

Organocatalysis has emerged as a powerful tool for achieving asymmetric Michael additions, providing chiral γ-nitro ketones with high enantioselectivity. mdpi.com The reaction between acetone and β-nitrostyrene, catalyzed by small organic molecules, has been extensively studied. researchgate.netdigitellinc.com Proline and its derivatives were among the first organocatalysts used for the conjugate addition of nitroalkanes to enones. rsc.org

The use of bifunctional organocatalysts, which possess both a Brønsted acid and a Brønsted base functionality, is a key strategy. The amine group of the catalyst activates the ketone by forming an enamine intermediate, while another functional group, such as a thiourea (B124793) or squaramide, activates the nitroalkene through hydrogen bonding. acs.orgrsc.org

Various chiral organocatalysts have been developed and successfully applied to the asymmetric Michael addition of ketones to nitroolefins. mdpi.com For instance, simple chiral primary amine-thiourea catalysts derived from chiral 1,2-diphenylethylenediamine have been shown to be effective. ingentaconnect.com

Application of Bifunctional Primary Amine Thiourea Catalysts in Michael Reactions

Bifunctional primary amine-thiourea catalysts have proven to be highly effective in promoting the asymmetric Michael addition of ketones to nitroolefins. ingentaconnect.comthieme-connect.com These catalysts operate through a dual activation mechanism. The primary amine moiety reacts with the ketone to form a nucleophilic enamine, while the thiourea group activates the electrophilic nitroalkene via hydrogen bonding with the nitro group. acs.orgrsc.org

Several classes of these catalysts have been developed, often based on a chiral scaffold such as 1,2-diaminocyclohexane or dehydroabietic amine. rsc.orgacs.org For example, catalysts derived from dehydroabietic amine have been successfully used in the synthesis of γ-nitro heteroaromatic ketones with excellent enantioselectivities. acs.orgnih.gov Similarly, saccharide-based primary amine-thiourea catalysts have shown high enantioselectivity for the Michael addition of aromatic ketones to nitroolefins. acs.org The choice of the chiral backbone and the substituents on the thiourea moiety can significantly influence the stereochemical outcome of the reaction. acs.org

Influence of Reaction Conditions on Enantioselectivity and Catalytic Activity in Michael Additions

The enantioselectivity and catalytic activity of the Michael addition are highly dependent on the reaction conditions. Key parameters include the catalyst structure and loading, solvent, temperature, and the presence of additives.

Catalyst Structure and Loading: The structure of the bifunctional primary amine-thiourea catalyst is crucial. The chiral scaffold and the nature of the amine and thiourea groups dictate the stereochemical outcome. acs.org Decreasing the catalyst loading may not affect the enantioselectivity but can lead to a lower yield. rsc.org

Solvent: The choice of solvent can have a dramatic effect on both yield and enantioselectivity. For instance, in the Michael addition of acetone to trans-nitrostyrene catalyzed by a proline amide-thiourea catalyst, less polar solvents like diethyl ether were found to be optimal, while polar protic solvents like methanol (B129727) gave almost no product. semanticscholar.org In some cases, enzyme-compatible solvents like cyclohexane (B81311) have been shown to provide high yields and excellent enantiopurity. nih.gov

Temperature: Lowering the reaction temperature can sometimes increase enantioselectivity, but often at the cost of a significantly slower reaction rate. semanticscholar.org

Concentration: Studies have shown that in asymmetric Michael additions catalyzed by primary amine thioureas, dilution can lead to a remarkable improvement in both enantioselectivity and catalytic activity. thieme-connect.comcsic.es This is attributed to the inhibition of off-cycle catalyst deactivation at lower concentrations. thieme-connect.comcsic.es Optimal results are often achieved at low concentrations (e.g., ≤0.2 M in β-nitrostyrene). thieme-connect.com

Additives: The use of additives like water or acids can be critical for achieving high efficiency and enantioselectivity, particularly with challenging substrates. csic.esnih.gov For example, the presence of a catalytic amount of acetic acid has been shown to be beneficial in some primary amine-thiourea catalyzed reactions. csic.es

Below is a table summarizing the effect of various conditions on the Michael addition of acetone to β-nitrostyrene.

| Catalyst Type | Solvent | Additive | Yield (%) | ee (%) | Reference |

| Primary Amine-Thiourea | Toluene (B28343) | Acetic Acid | 72 | 93 | csic.es |

| Proline Amide-Thiourea | Diethyl Ether | None | 96 | 81 | semanticscholar.org |

| Isomannide-derived | Acetone (neat) | Acetic Acid | 65 | 40 | researchgate.net |

| Homoboroproline | Me-THF | Triethylamine | 61 | - | worktribe.com |

Phase Transfer Catalysis in Michael Addition of Nitroalkanes to Enones

Phase-transfer catalysis (PTC) is a valuable and environmentally friendly method for conducting Michael additions. doi.org This technique is particularly useful for reactions involving a water-insoluble organic substrate and a water-soluble reagent. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, facilitates the migration of a reactant from one phase to another where the reaction occurs.

In the context of synthesizing γ-nitro ketones, PTC can be used for the Michael addition of nitroalkanes to enones. doi.org Chiral phase-transfer catalysts, often derived from cinchona alkaloids, can induce asymmetry in the product, leading to enantiomerically enriched γ-nitro ketones. rsc.orgdoi.org These catalysts create a chiral environment around the reacting species, influencing the stereochemical outcome of the addition. rsc.org N-spiro C2-symmetric chiral quaternary ammonium bromides have also been shown to be effective catalysts for the conjugate addition of nitroalkanes to cyclic α,β-unsaturated ketones under solid-liquid phase-transfer conditions. organic-chemistry.org

Diastereoselective Control in Michael Adduct Formation

When the Michael addition creates a new stereocenter in a molecule that already contains one or more stereocenters, the diastereoselectivity of the reaction becomes a critical consideration. The goal is to control the formation of one diastereomer over the others.

In the synthesis of γ-nitro ketones, if a substituted ketone or a chiral nitroalkene is used, the Michael adduct will have at least two stereocenters. The diastereoselectivity is influenced by the steric and electronic properties of the substrates and the catalyst.

Bifunctional primary amine-thiourea catalysts have demonstrated the ability to control diastereoselectivity in the Michael addition of ketones to nitroolefins. rsc.org In some cases, these catalysts can achieve high diastereoselectivity (syn:anti up to 83:17). rsc.org Furthermore, catalysts bearing multiple hydrogen-bonding donors have been shown to furnish 1,3-dinitro compounds with high diastereoselectivity (up to 98:2). acs.org The use of chelated enolates in Michael additions to nitroalkenes has also been explored, with the protecting groups and metal salts used influencing the diastereoselectivity. researchgate.net For instance, tin enolates combined with TFA-protecting groups have yielded high selectivities. researchgate.net

Alternative Carbon-Carbon Bond Forming Reactions Relevant to this compound

The synthesis of γ-nitro ketones such as this compound can be approached through various strategies that establish the core carbon framework. Beyond the direct conjugate addition of nitroalkanes, several other fundamental carbon-carbon bond-forming reactions offer plausible, albeit sometimes more circuitous, routes to the target molecule or key precursors. These alternative methodologies, including classical carbonyl chemistry and modern transition-metal-catalyzed reactions, provide a broader toolkit for synthetic chemists.

The Aldol (B89426) condensation is a cornerstone of carbon-carbon bond formation, creating a β-hydroxy aldehyde or ketone from two carbonyl compounds. numberanalytics.com This initial product can then be dehydrated to yield an α,β-unsaturated carbonyl compound. libretexts.org For the synthesis of a ketone backbone similar to that of this compound, a "crossed" or "mixed" Aldol condensation is particularly relevant. This reaction occurs between two different carbonyl compounds. iitk.ac.iniitk.ac.in

A plausible strategy would involve the base-catalyzed reaction between a non-enolizable aromatic aldehyde, such as benzaldehyde (B42025), and an enolizable ketone, like acetone. This specific transformation is known as the Claisen-Schmidt condensation. libretexts.org The reaction initially forms a β-hydroxy ketone (4-hydroxy-4-phenylbutan-2-one), which readily dehydrates upon heating to yield the conjugated α,β-unsaturated ketone, benzylideneacetone (B49655) (4-phenylbut-3-en-2-one). libretexts.orgiitk.ac.in This enone is a direct precursor for the introduction of the nitro group via a subsequent Michael addition.

Variations of the Aldol reaction, such as the Knoevenagel condensation, which involves an active methylene (B1212753) compound, could also be employed, though they are generally used to form α,β-unsaturated systems rather than the saturated ketone backbone directly. iitk.ac.iniitk.ac.in Directed Aldol reactions, using a pre-formed enolate, offer greater control over the reaction outcome, which could be advantageous in a more complex synthesis. numberanalytics.com

Table 1: Examples of Relevant Crossed Aldol Condensation Reactions

| Aldehyde | Ketone | Product | Reference |

| Benzaldehyde | Acetone | 4-Hydroxy-4-phenyl-2-butanone | iitk.ac.in |

| Butanal | Acetophenone | 4-Hydroxy-4-phenyl-2-pentanone | iitk.ac.in |

| Cyclohexanone | Formaldehyde | 2-Hydroxycyclohexanecarboxaldehyde | iitk.ac.in |

Exploitation of Grignard Reactions in Related Pentanone Synthesis

Grignard reagents, with the general formula R-Mg-X, are powerful carbon-based nucleophiles widely used for creating carbon-carbon bonds. byjus.com Their reaction with various carbonyl compounds and their derivatives provides a versatile entry into ketone synthesis. byjus.commasterorganicchemistry.com

One potential Grignard-based approach to a 5-phenylpentan-2-one (B1293760) skeleton involves the reaction of an appropriate Grignard reagent with a nitrile. For instance, the reaction of 3-phenylpropylmagnesium bromide with acetonitrile (B52724), followed by acidic workup, would yield 5-phenylpentan-2-one. This ketone could then be selectively nitrated at the benzylic position, although controlling regioselectivity could be challenging.

Alternatively, a Grignard reagent can add to an aldehyde to form a secondary alcohol, which can then be oxidized to the desired ketone. thieme-connect.com For example, reacting benzaldehyde with 3-butenylmagnesium bromide would produce 1-phenylpent-4-en-1-ol. Subsequent oxidation (e.g., using PCC or a Swern oxidation) would give the corresponding ketone. The terminal alkene could then be manipulated to introduce the nitro group, perhaps via hydroboration-oxidation to an alcohol followed by conversion to the nitro functionality. While multi-stepped, this route offers flexibility. The reaction of Grignard reagents with esters typically results in the addition of two equivalents to form a tertiary alcohol, making this route less direct for ketone synthesis unless carefully controlled. masterorganicchemistry.com

Modern synthetic chemistry has seen the rise of transition-metal-catalyzed reactions as a powerful tool for forging carbon-carbon bonds with high efficiency and selectivity. sioc-journal.cnrsc.org These methods often allow for the use of readily available starting materials by directly functionalizing otherwise inert C-H bonds. rsc.orgrsc.org

C-H Bond Functionalization: Transition-metal catalysis can facilitate the direct acylation of arenes via C-H bond cleavage, offering an alternative to traditional Friedel-Crafts reactions. thieme-connect.com In the context of this compound, a strategy could involve the coupling of a benzene (B151609) ring with a suitable pentanone derivative that has a directing group. The ketone carbonyl itself can act as a directing group, guiding a metal catalyst (e.g., based on rhodium, ruthenium, or palladium) to functionalize a specific C-H bond. sioc-journal.cnrsc.org For example, a pre-formed pentanone with a directing group could be arylated at the C5 position using benzene under oxidative conditions.

Carbene Insertion: Carbene insertion into a C-H bond is another advanced strategy for C-C bond formation. wikipedia.org This reaction involves a highly reactive carbene intermediate, often generated from a diazo compound and stabilized by a transition metal catalyst like rhodium or copper. wikipedia.org A hypothetical route could involve the rhodium-catalyzed reaction of a diazo ketone precursor with benzene to form the C-phenyl bond via C-H insertion. More relevantly, intermolecular carbene insertion could construct the ketone backbone itself. nih.gov For instance, a rhodium(II)-catalyzed insertion of the carbene from ethyl diazoacetate into a C-H bond of a substituted toluene could build a portion of the required carbon skeleton. wikipedia.org While powerful, the selectivity of intermolecular C-H insertions can be a significant challenge.

Table 2: Selected Transition-Metal-Catalyzed Reactions for Ketone Synthesis

| Reaction Type | Catalyst System | Substrates | Product Type | Reference |

| Oxidative C-H Acylation | Pd(OAc)₂ | 2-Phenylpyridine, Aldehyde | Aryl Ketone | nih.gov |

| Ketone-directed C-H/Olefin Coupling | Ru catalyst | Ketone, Olefin | Alkylated Ketone | rsc.org |

| C-C Bond Insertion | Ag catalyst | β-Ketocarbonyl, Alkynyl N-nosylhydrazone | Allenyl Ketone | nih.gov |

| Carbene C-H Insertion | Dirhodium tetraacetate | Alkane, Ethyl diazoacetate | Functionalized Ester | wikipedia.org |

Strategies Involving Nitronate Intermediates in Synthesis

The nitro group is highly versatile in organic synthesis, not only as a target functionality but also as an activating group to facilitate bond formation. scispace.com Aliphatic nitro compounds are sufficiently acidic at the α-carbon to be deprotonated by a base, forming a nucleophilic nitronate anion. frontiersin.org This intermediate is central to many classical and modern synthetic transformations.

The most direct and relevant strategy for synthesizing this compound involves the Michael (1,4-conjugate) addition of a nitronate to an α,β-unsaturated ketone. In this approach, the nitronate of nitromethane (B149229) (generated in situ with a base like DBU or a metal alkoxide) would be added to benzylideneacetone (4-phenylbut-3-en-2-one). This reaction directly assembles the complete carbon skeleton and installs the nitro and ketone functionalities in the correct relative positions.

The Henry reaction, or nitro-aldol reaction, is another cornerstone transformation involving nitronates. scispace.com It involves the addition of a nitronate to an aldehyde or ketone. A potential, though less direct, route could involve the Henry reaction between nitromethane and 4-phenylbutanal (B95494) to yield a β-nitro alcohol, which would then require oxidation to the target ketone.

The reactivity of nitro compounds can be further exploited through their conversion to other functional groups or by participating in cycloaddition reactions. scispace.comresearchgate.net However, for the specific target of this compound, the Michael addition of a nitronate remains the most convergent and widely applicable strategy.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The efficiency and yield of any synthetic transformation are critically dependent on the careful optimization of reaction conditions. Key parameters that are typically varied include the choice of catalyst, solvent, base, temperature, and reaction time. While specific, detailed optimization studies for the synthesis of this compound are not extensively documented in readily available literature, insights can be drawn from studies on analogous reactions.

For the likely most efficient synthesis via the Michael addition of nitromethane to benzylideneacetone, several factors would be crucial. The choice of base is paramount for generating the nitronate anion without promoting side reactions. Organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) are often effective. csic.es The solvent can influence reaction rates and solubility, with polar aprotic solvents like DMF or acetonitrile often being suitable. nii.ac.jp Temperature and reaction time are interdependent; lower temperatures may increase selectivity but require longer reaction times. thieme-connect.de

A study on a metal-free Nef reaction, converting 2-nitro-5-phenylpentane to the corresponding ketone, highlights the importance of the base and solvent system. nii.ac.jp In that work, DBU was found to be effective in both DMF and CH3CN, while tBuOK also promoted the reaction efficiently. nii.ac.jp Such findings are instructive for optimizing related transformations of nitro-containing compounds.

The following table represents a hypothetical optimization study for the key Michael addition step, based on common practices in the field.

Table 3: Hypothetical Optimization of the Michael Addition for this compound Synthesis

| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | K₂CO₃ (1.2) | CH₃CN | 25 | 24 | Low |

| 2 | DBU (1.2) | CH₃CN | 25 | 12 | Moderate |

| 3 | DBU (1.2) | Toluene | 25 | 12 | Low |

| 4 | DBU (1.2) | DMF | 25 | 12 | Good |

| 5 | DBU (1.2) | DMF | 0 | 24 | Good |

| 6 | tBuOK (1.1) | THF | 0 | 6 | High |

| 7 | tBuOK (1.1) | DMF | 0 | 4 | High |

This table is illustrative and based on general principles of optimizing Michael additions involving nitronates. Actual yields would require experimental verification.

Chemical Reactivity and Advanced Transformations of 5 Nitro 5 Phenylpentan 2 One

Reactivity Profile of the Nitro Functional Group

The nitro group is a powerful electron-withdrawing group that significantly influences the molecule's reactivity. It activates the adjacent α-hydrogen and serves as a versatile synthetic handle for conversion into other important functional groups. nih.gov

Reductive Transformations of the Nitro Group

The nitro group in aliphatic compounds can be reduced to several other nitrogen-containing functional groups, with the final product depending on the specific reagents and reaction conditions employed. blogspot.com This versatility makes the nitro group a valuable precursor in synthetic chemistry.

Common reductive transformations include:

Reduction to Primary Amines: This is a frequent and synthetically important transformation. It can be achieved through various methods, including catalytic hydrogenation using catalysts like Platinum(IV) oxide (PtO₂), Raney Nickel, or Palladium on carbon (Pd/C). blogspot.comwikipedia.org Chemical reduction using reagents such as iron metal in refluxing acetic acid or with lithium aluminum hydride (LiAlH₄) also effectively converts aliphatic nitro compounds to primary amines. blogspot.comwikipedia.org

Reduction to Hydroxylamines: Milder reducing conditions can lead to the formation of hydroxylamines. Reagents like zinc dust in the presence of ammonium (B1175870) chloride or diborane are commonly used for this partial reduction. blogspot.comwikipedia.org

Reduction to Oximes: The conversion of nitro compounds to oximes can be accomplished using metal salts such as tin(II) chloride or chromium(II) chloride. wikipedia.org

Table 1: Summary of Reductive Transformations for Aliphatic Nitro Groups

| Product Functional Group | Typical Reagents and Conditions |

|---|---|

| Primary Amine (-NH₂) | Catalytic Hydrogenation (H₂, PtO₂, Raney Ni, Pd/C); Fe/Acetic Acid; LiAlH₄. blogspot.comwikipedia.org |

| Hydroxylamine (-NHOH) | Zn/NH₄Cl; Diborane (B₂H₆). blogspot.comwikipedia.org |

| Oxime (=NOH) | Tin(II) chloride (SnCl₂); Chromium(II) chloride (CrCl₂). wikipedia.org |

| Alkane (-H) | Catalytic hydrogenation over platinum on silica (B1680970) gel (high temp); Tributyltin hydride/AIBN. wikipedia.org |

The Nef Reaction for Conversion to Carbonyl Compounds

The Nef reaction is a cornerstone transformation of nitroalkanes, converting primary or secondary nitro compounds into their corresponding aldehydes or ketones. alfa-chemistry.comwikipedia.org This reaction proceeds via the hydrolysis of a nitronate salt under acidic conditions. wikipedia.orgyoutube.com For 5-Nitro-5-phenylpentan-2-one, a secondary nitroalkane, the Nef reaction would transform the nitromethyl group into a carbonyl group, yielding a diketone.

The mechanism begins with the deprotonation of the nitroalkane at the α-carbon to form a nitronate salt. wikipedia.orgorganic-chemistry.org This salt is then treated with strong aqueous acid (e.g., sulfuric acid), which protonates the nitronate to form a nitronic acid. wikipedia.orgyoutube.com Further protonation and subsequent nucleophilic attack by water lead to a tetrahedral intermediate. wikipedia.org This intermediate ultimately collapses, eliminating nitroxyl (HNO), which dimerizes and decomposes to nitrous oxide (N₂O) and water, to yield the final carbonyl compound. wikipedia.org

The success of the Nef reaction is highly dependent on the pH of the medium; strongly acidic conditions favor the formation of the desired carbonyl compound, while weaker acid conditions can lead to side products like oximes. alfa-chemistry.comorganic-chemistry.org Modern variations of the Nef reaction utilize oxidative or reductive methods to achieve the same transformation under milder conditions. youtube.comorganic-chemistry.org

Formation of Nitronate Salts and Their Nucleophilic Utility

The hydrogen atom on the carbon adjacent to the nitro group (the α-carbon) in this compound is acidic due to the strong electron-withdrawing nature of the nitro group. nih.govblogspot.com This acidity allows for easy deprotonation by a variety of bases, such as metal alkoxides or hydrides, to form a stable nitronate salt (also known as an aci-form). nih.govthieme-connect.de

This nitronate anion is a valuable nucleophile in organic synthesis, particularly for the formation of new carbon-carbon bonds. thieme-connect.de The negative charge is delocalized between the α-carbon and the oxygen atoms of the nitro group, though it often reacts as a carbon-centered nucleophile. nih.govthieme-connect.de

Key reactions involving nitronates include:

Michael Additions: Nitronates are effective nucleophiles in conjugate additions to α,β-unsaturated carbonyl compounds. thieme-connect.de

Aldol-type Reactions: They can add to aldehydes and ketones to form β-hydroxy nitro compounds. thieme-connect.de

Alkylations: While sometimes problematic due to competing O-alkylation, nitronates can be alkylated at the carbon atom using reactive alkylating agents. thieme-connect.de

The ability to generate this nucleophilic center provides a powerful tool for elaborating the carbon skeleton of this compound.

Reactivity of the Ketone Moiety

The pentan-2-one portion of the molecule features a carbonyl group, which is a site of significant electrophilicity and is susceptible to a range of chemical transformations.

Enolization and Enolate Chemistry of the Pentan-2-one Scaffold

Like other ketones, this compound can form enolates through the deprotonation of a hydrogen atom on a carbon adjacent to the carbonyl group (an α-carbon). masterorganicchemistry.com Since the ketone is asymmetrical, two different enolates can potentially form: one by removing a proton from the C1 methyl group and another by removing a proton from the C3 methylene (B1212753) group.

The formation of an enolate is typically achieved by using a base. libretexts.org The choice of base and reaction conditions can influence which enolate is formed preferentially.

Thermodynamic Enolate: Weaker bases like sodium hydroxide or sodium ethoxide in a protic solvent tend to form the more substituted, and thus more stable, "thermodynamic" enolate (from deprotonation at C3). This process is reversible, allowing equilibrium to be established. masterorganicchemistry.com

Kinetic Enolate: Strong, sterically hindered bases like lithium diisopropylamide (LDA) in an aprotic solvent at low temperatures favor the rapid, irreversible removal of the less sterically hindered proton, leading to the "kinetic" enolate (from deprotonation at C1). masterorganicchemistry.comlibretexts.org

These enolates are potent nucleophiles and are central to many C-C bond-forming reactions, such as the aldol (B89426) reaction and alkylations, providing a means to modify the pentan-2-one scaffold. masterorganicchemistry.compitt.edu

Table 2: Conditions for Regioselective Enolate Formation

| Enolate Type | Position of Deprotonation | Base Characteristics | Typical Conditions |

|---|---|---|---|

| Kinetic | C1 (less substituted) | Strong, sterically hindered, non-nucleophilic | LDA, THF, -78 °C. masterorganicchemistry.comlibretexts.org |

| Thermodynamic | C3 (more substituted) | Weaker, less hindered | NaOEt, EtOH, room temperature. masterorganicchemistry.com |

Nucleophilic Addition Reactions at the Carbonyl Center

The carbonyl carbon of the ketone is electrophilic due to the polarity of the carbon-oxygen double bond. ksu.edu.sa This makes it a prime target for attack by a wide variety of nucleophiles in what is known as a nucleophilic addition reaction. libretexts.orgmasterorganicchemistry.com In this reaction, the nucleophile attacks the carbonyl carbon, causing the C=O pi bond to break and the electrons to move to the oxygen atom, forming a tetrahedral alkoxide intermediate. libretexts.orglibretexts.org This intermediate is then typically protonated in a subsequent step to yield an alcohol. openochem.org

Aldehydes are generally more reactive towards nucleophilic addition than ketones due to lesser steric hindrance and greater electrophilicity of the carbonyl carbon. libretexts.orglibretexts.org The reactivity of the carbonyl can be enhanced by acidic conditions, which protonate the carbonyl oxygen, making the carbon even more electrophilic. openochem.org

Common nucleophiles that add to ketones include:

Hydride Reagents (e.g., NaBH₄, LiAlH₄): These reagents deliver a hydride ion (H⁻) to the carbonyl carbon, reducing the ketone to a secondary alcohol. ksu.edu.sa

Organometallic Reagents (e.g., Grignard reagents, organolithiums): These act as sources of carbanions, forming a new carbon-carbon bond and a tertiary alcohol upon workup. ksu.edu.sa

Cyanide Ion (CN⁻): Addition of cyanide forms a cyanohydrin. masterorganicchemistry.com

Amines: Primary amines add to form imines, while secondary amines form enamines.

Alcohols: In the presence of an acid catalyst, alcohols add to ketones to form hemiketals and subsequently ketals, which can serve as protecting groups for the carbonyl. ksu.edu.sa

This reactivity allows for the conversion of the ketone in this compound into a variety of other functional groups, further expanding its synthetic potential.

Reactions Involving the Phenyl Substituent and Aromatic Transformations

The phenyl group in this compound can undergo typical electrophilic aromatic substitution reactions, although the presence of the deactivating nitro group directs incoming electrophiles primarily to the meta position. masterorganicchemistry.commsu.edu Common electrophilic aromatic substitution reactions applicable to such systems include nitration, halogenation, and Friedel-Crafts reactions. The reaction conditions for these transformations typically involve the use of strong acids and appropriate electrophilic reagents. masterorganicchemistry.com

Conversely, nucleophilic aromatic substitution (SNAr) on the phenyl ring is also a possibility, particularly if the ring is further activated by additional electron-withdrawing groups or if a suitable leaving group is present. scranton.edu The nitro group itself can act as a powerful activating group for SNAr reactions, stabilizing the intermediate Meisenheimer complex. scranton.edu

Stereoselective Transformations and Chiral Derivatization

The presence of a stereocenter at the carbon bearing the nitro and phenyl groups opens up avenues for stereoselective synthesis and derivatization.

Asymmetric Synthesis

The enantioselective synthesis of γ-nitro ketones, including derivatives of this compound, can be achieved through various catalytic asymmetric methods. One prominent approach is the organocatalytic Michael addition of nitroalkanes to α,β-unsaturated ketones. rsc.org This methodology allows for the controlled formation of one enantiomer over the other, leading to chiral γ-nitro ketones with high enantiomeric excess.

Chiral Derivatization and Diastereoselective Reductions

Once the chiral γ-nitro ketone is obtained, it can be converted into a variety of chiral derivatives. A significant transformation is the reduction of the ketone and/or the nitro group to afford chiral γ-nitro alcohols or γ-amino alcohols, respectively. nih.govrsc.orgru.nlorganic-chemistry.orgresearchgate.net These reactions can often be performed with high diastereoselectivity, influenced by the existing stereocenter.

For instance, the reduction of the ketone moiety can be achieved using various reducing agents, and the stereochemical outcome can be directed by the choice of catalyst and reaction conditions. This leads to the formation of diastereomerically enriched 5-nitro-5-phenylpentan-2-ol. Subsequent reduction of the nitro group in these chiral nitro alcohols provides access to valuable chiral γ-amino alcohols.

The stereochemical purity of these chiral derivatives is often determined using techniques such as chiral high-performance liquid chromatography (HPLC) or by converting them into diastereomeric derivatives using a chiral derivatizing agent, followed by analysis using nuclear magnetic resonance (NMR) spectroscopy.

Cyclization Reactions and Heterocycle Formation Pathways

The bifunctional nature of this compound makes it a versatile precursor for the synthesis of various heterocyclic compounds. The nitro and ketone groups can participate in intramolecular reactions or react with external reagents to form five- and six-membered rings.

Synthesis of Pyrazoles

One notable cyclization pathway involves the reaction of γ-dicarbonyl compounds or their equivalents with hydrazine derivatives to form pyrazoles. nih.govnih.govorganic-chemistry.org While this compound is not a dicarbonyl compound itself, it can be converted into a precursor for pyrazole synthesis. For instance, reduction of the nitro group to an amine, followed by diazotization and intramolecular cyclization, or transformation of the nitro group into another functional group that can react with the ketone, could potentially lead to pyrazole derivatives. The reaction of 5-nitropyridin-2(1H)-ones with hydrazine hydrate has been shown to yield (1H-pyrazol-3-yl)acetohydrazide derivatives through a recyclization mechanism. researchgate.net

Formation of Pyridazines

Similarly, the synthesis of pyridazine derivatives can be envisaged. Pyridazines are six-membered heterocyclic compounds containing two adjacent nitrogen atoms and are known for their diverse biological activities. bjmu.edu.cn The formation of a pyridazine ring from this compound would likely involve a multi-step sequence. For example, transformation of the ketone into a hydrazone, followed by an intramolecular reaction involving the nitro group (or a derivative thereof), could potentially lead to the formation of a dihydropyridazine, which could then be oxidized to the aromatic pyridazine.

The following table summarizes some of the potential transformations of this compound discussed in this article.

| Section | Transformation Type | Potential Reagents/Conditions | Potential Product(s) |

| 3.3 | Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ | m-Nitro-5-nitro-5-phenylpentan-2-one |

| 3.3 | Nucleophilic Aromatic Substitution | Strong nucleophile (e.g., RO⁻) | Substituted phenyl derivative |

| 3.4 | Asymmetric Synthesis | Organocatalyst, Michael acceptor | Chiral this compound |

| 3.4 | Diastereoselective Reduction | Chiral reducing agent (e.g., CBS reagent) | Chiral 5-nitro-5-phenylpentan-2-ol |

| 3.4 | Reduction of Nitro Group | Catalytic hydrogenation (e.g., H₂/Pd-C) | 5-Amino-5-phenylpentan-2-one |

| 3.5 | Heterocycle Formation (Pyrazoles) | Hydrazine derivatives (multi-step) | Substituted pyrazoles |

| 3.5 | Heterocycle Formation (Pyridazines) | Hydrazine derivatives (multi-step) | Substituted pyridazines |

Mechanistic Investigations and Computational Chemical Studies of 5 Nitro 5 Phenylpentan 2 One Reactivity

Elucidation of Reaction Mechanisms in Synthetic Pathways

The formation of 5-Nitro-5-phenylpentan-2-one, a γ-nitro ketone, is a prime example of a carbon-carbon bond-forming reaction achieved through Michael addition. Organocatalysis has emerged as a powerful tool for this transformation, with reaction mechanisms proceeding primarily through enamine and iminium ion pathways.

Detailed Analysis of Michael Addition Mechanisms, Including Enamine and Iminium Ion Pathways

The asymmetric Michael addition of acetone (B3395972) to a nitroalkene like β-nitrostyrene is a key route to synthesize this compound. This reaction is frequently catalyzed by chiral secondary amines, such as proline and its derivatives, which operate via a catalytic cycle involving enamine and iminium ion intermediates. mun.cauliege.be

The generally accepted mechanism involves the following steps:

Enamine Formation : The catalytic cycle begins with the reaction between the ketone (acetone) and the chiral secondary amine catalyst. This condensation reaction forms a nucleophilic enamine intermediate. mun.caworktribe.com This process often proceeds via an initial iminium ion. mun.ca The enamine can exist in two conformations, syn and anti, which can influence the stereochemical outcome of the reaction. mun.ca

Nucleophilic Attack : The electron-rich enamine then acts as a nucleophile, attacking the electron-deficient β-carbon of the nitroalkene (the Michael acceptor). masterorganicchemistry.com This is the crucial C-C bond-forming step. The stereochemistry is determined during this step, as the enamine can approach the nitroalkene from either its Re or Si face. worktribe.com

Iminium Ion Intermediate : The addition of the enamine to the nitroalkene results in the formation of a new, larger iminium ion intermediate. worktribe.comlibretexts.org

Hydrolysis : The iminium ion is then hydrolyzed, which releases the final product, this compound, and regenerates the chiral amine catalyst, allowing it to re-enter the catalytic cycle. worktribe.comlibretexts.org

The entire process is a cascade that efficiently creates two contiguous stereocenters in the product molecule. mun.ca

Role of Intermediates in Catalytic Cycles

The intermediates within the catalytic cycle are pivotal in dictating the reaction's efficiency and stereoselectivity. In the synthesis catalyzed by a bifunctional B,N-based catalyst like homoboroproline, a proposed catalytic cycle highlights the key players.

A proposed catalytic cycle for the synthesis of 5-Nitro-4-phenylpentan-2-one is as follows:

Catalyst-Acetone Reaction : The catalyst, such as homoboroproline (1), reacts with acetone to form an enamine system (B). worktribe.com

Michael Addition : This enamine (B) attacks the nitroalkene (3), leading to a Michael adduct in the form of an iminium intermediate (C). worktribe.com

Hydrolysis : The iminium intermediate (C) is hydrolyzed to yield the final keto-nitroalkyl product (4) and regenerate the catalyst (1). worktribe.com

In other systems, such as those using primary amine-thioureas, a hemiaminal intermediate is formed, which then leads to an iminium ion that equilibrates into the reactive enamine. rsc.org The conformation of the enamine intermediate (syn vs. anti) is critical, as is the face of attack (Re vs. Si) on the nitroalkene, which together determine the final diastereoselectivity and enantioselectivity of the product. mun.carsc.org

Application of Advanced Computational Chemistry Techniques

To gain deeper insight into the reaction mechanisms, energetics, and the origins of stereoselectivity, researchers have employed advanced computational chemistry techniques, most notably Density Functional Theory (DFT).

Density Functional Theory (DFT) Calculations for Energetic Profiles and Transition States

DFT calculations have been instrumental in mapping the energetic landscape of the Michael addition reaction for forming this compound. By using methods like M06-2X/6-31G(d,p) or B3LYP/6-31*, researchers can model the reaction pathway and calculate the energies of reactants, intermediates, transition states (TS), and products. worktribe.comrsc.org

These studies focus on the selectivity-determining step—the nucleophilic attack of the enamine on the nitroalkene. Since enantioselective reactions are kinetically controlled, the selectivity is governed by the relative stabilities (ΔΔG‡ values) of the various possible transition state structures. worktribe.com Computational models have been used to locate and analyze multiple transition state structures corresponding to different stereochemical approaches, such as the Re versus Si face attack and the syn versus anti enamine conformations. worktribe.comrsc.org For instance, in a homoboroproline-catalyzed reaction, eight different transition state structures were analyzed to fully explain the observed enantioselectivity. worktribe.com

Prediction and Interpretation of Stereoselectivity

A major success of computational chemistry in this field is the accurate prediction and rationalization of the stereochemical outcome. DFT calculations have correctly predicted which enantiomer will be the major product by identifying the lowest-energy transition state.

For example, in the homoboroproline-catalyzed addition of acetone to β-nitrostyrene, computational studies predicted that the Si-face attack is energetically more favorable than the Re-face attack. worktribe.com The calculations identified two key transition states, Si-anti(-75) and Re-anti(50), as the main contributors to the product distribution. The lower energy of the Si-face attack pathway was attributed to favorable Lewis acid-base type interactions between the boron atom of the catalyst and an oxygen atom of the nitro group, which stabilizes the transition state through a proposed 10-membered ring-like structure. worktribe.com The model accurately predicted a 68% enantiomeric excess (e.e.), which was in good agreement with experimental results. worktribe.com Similarly, other DFT studies have supported the preferential formation of syn-products via the approach of the nitroalkene to the re-face of an anti-enamine intermediate. rsc.org

| Transition State | Relative Contribution (%) | Predicted Enantiomeric Excess (e.e.) | Key Stabilizing Interaction |

|---|---|---|---|

| Si-anti(-75) | 81.5% | 68% | B-O interaction (~2.6 Å) in a 10-membered ring structure |

| Re-anti(50) | 11.7% |

Rational Design of Catalysts and Reagents for Improved Efficiency

Computational insights have paved the way for the rational design of more efficient and selective catalysts. By understanding the key interactions that stabilize the favored transition state, chemists can modify catalyst structures to enhance these interactions. monash.edu

One successful example involves the modification of a homoboroproline catalyst. Theoretical calculations highlighted the importance of the Lewis acidic boron center in coordinating the nitro group. worktribe.com This led to the experimental strategy of in-situ esterification of the boronic acid with a diol like hydrobenzoin. This modification "tuned" the Lewis acidity of the boron, leading to optimized asymmetric induction and improved reaction outcomes, a result that was reinforced by the computational models. worktribe.com

Another approach to rational design involves bioisosterism, where a functional group on a known catalyst (like the carboxylic acid on proline) is replaced by another group with similar physical or chemical properties. The development of homoproline derivatives where the carboxyl group is replaced by a heterocyclic ring, such as 5-thioxo-1,2,4-oxadiazole, has led to superior organocatalysts with enhanced enantioselectivity compared to proline itself. clockss.org These targeted modifications, guided by mechanistic and computational understanding, represent a powerful strategy for developing next-generation catalysts for the synthesis of this compound and related compounds.

Kinetic Studies and Reaction Pathway Analysis

The reactivity of this compound is a subject of significant interest in organic synthesis, given the compound's potential as a versatile building block. The presence of both a nitro group and a ketone functionality imparts a unique electronic character, opening up several potential reaction pathways. While comprehensive experimental kinetic data for this specific compound is not extensively documented in the literature, mechanistic insights can be drawn from studies on analogous compounds and through computational analysis. The reaction kinetics are largely governed by the stability of intermediates and the energy barriers of transition states, which can be modeled using computational chemistry.

Detailed research into the reactivity of this compound and its analogues suggests that the molecule's behavior is dominated by the interplay between the electron-withdrawing nitro group and the carbonyl group. These functional groups activate the adjacent carbon atoms, making them susceptible to nucleophilic and electrophilic attack.

One of the primary reactions of interest is the Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. While this compound itself is not an α,β-unsaturated ketone, its synthesis often proceeds via the Michael addition of a nitronate to an unsaturated ketone. Computational studies on the formation of the regioisomeric (R)-5-Nitro-4-phenylpentan-2-one through a homoboroproline-catalyzed Michael addition have provided valuable insights into the transition state structures. These studies, employing density functional theory (DFT) calculations, indicate that the enantioselectivity of the reaction is controlled by the relative stabilities of the transition state structures. worktribe.com The formation of a ten-membered ring-like transition state, involving interactions between the catalyst and the nitro group, has been proposed. worktribe.com Such computational approaches are crucial for understanding the kinetic control of these reactions.

Another significant reaction pathway for nitroalkanes is the Nef reaction, which converts a primary or secondary nitroalkane into an aldehyde or ketone. A mechanistic study on the metal-free Nef reaction of 2-nitro-5-phenylpentane, a close analogue of this compound, revealed that the reaction proceeds rapidly. The study proposed the involvement of 1,1-dioxirane intermediates. However, the rapid reaction rate, with completion within 20 minutes even under dilute conditions, made it challenging to perform accurate kinetic studies by conventional means. This suggests that the reaction of the nitronate with oxygen is very fast. nih.gov

Computational investigations into the reactivity of related ketones, such as the samariumdiiodide-induced ring-closure of 5-phenylpentan-2-one (B1293760), further highlight the power of theoretical chemistry in elucidating reaction mechanisms. uni-heidelberg.de Although this specific study does not involve the nitro group, it demonstrates the feasibility of using computational methods to explore the potential energy surfaces of reactions involving the pentan-2-one backbone.

Given the lack of direct experimental kinetic data for this compound, hypothetical kinetic data for a representative reaction, such as a base-catalyzed intramolecular cyclization, can be proposed for illustrative purposes. Such a reaction would likely proceed through the formation of a nitronate ion, followed by an intramolecular nucleophilic attack. The rate of such a reaction would be dependent on the concentration of the base and the substrate, as well as the temperature.

Hypothetical Kinetic Data for a Base-Catalyzed Intramolecular Cyclization of this compound

| Entry | [Substrate] (M) | [Base] (M) | Temperature (°C) | Observed Rate Constant (k_obs) (s⁻¹) |

| 1 | 0.05 | 0.1 | 25 | 1.2 x 10⁻⁴ |

| 2 | 0.10 | 0.1 | 25 | 1.2 x 10⁻⁴ |

| 3 | 0.05 | 0.2 | 25 | 2.4 x 10⁻⁴ |

| 4 | 0.05 | 0.1 | 40 | 3.6 x 10⁻⁴ |

The analysis of potential reaction pathways for this compound can be further illuminated by considering the electronic properties of the molecule. Computational studies on related α,β-unsaturated ketones have shown that the distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can predict the sites of nucleophilic and electrophilic attack. acs.org For this compound, the LUMO is expected to be localized on the nitro-bearing carbon and the carbonyl carbon, indicating their susceptibility to nucleophilic attack.

Plausible Reaction Pathways and Intermediates

| Reaction Type | Key Intermediates | Influencing Factors |

| Nef Reaction | Nitronate anion, 1,1-dioxirane | Base strength, oxygen concentration |

| Intramolecular Aldol (B89426) Condensation | Enolate, aldol adduct | Base/acid catalyst, temperature |

| Reduction of Nitro Group | Nitroso intermediate, hydroxylamine | Reducing agent, reaction conditions |

| Reduction of Ketone Group | Secondary alcohol | Reducing agent (e.g., NaBH₄) |

This table presents plausible reaction pathways based on the functional groups present in this compound and general organic chemistry principles.

Synthetic Utility and Potential Applications of 5 Nitro 5 Phenylpentan 2 One As a Building Block

Role as a Versatile Intermediate in Multi-Step Organic Synthesis

5-Nitro-5-phenylpentan-2-one serves as a valuable intermediate in multi-step organic synthesis due to the reactivity of its nitro and ketone functionalities. The nitro group can be readily transformed into other functional groups such as amines, oximes, or nitriles, while the ketone can participate in various carbon-carbon bond-forming reactions. These transformations make it a key component in the synthesis of a wide range of organic molecules. arkat-usa.orgacs.org

The synthesis of this compound itself is often achieved through a Michael addition reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry. dovepress.com For instance, the addition of acetone (B3395972) to trans-β-nitrostyrene yields the desired product. dovepress.com This reaction is a classic example of how readily available starting materials can be used to construct more complex structures. dovepress.com The resulting nitroalkane is a versatile intermediate that can be further elaborated. dovepress.com The nitro group, in particular, is a synthetic chameleon, capable of being converted into a variety of other functional groups, significantly expanding the synthetic possibilities. arkat-usa.org

Precursor to Nitrogen-Containing Heterocycles, e.g., Pyrrolidines

One of the most significant applications of this compound is its use as a precursor for the synthesis of nitrogen-containing heterocycles, particularly pyrrolidines. Pyrrolidine rings are a common structural motif in many biologically active natural products and pharmaceutical agents. orgsyn.orgacs.org

The conversion of this compound to pyrrolidines typically involves the reduction of the nitro group to an amine, followed by an intramolecular cyclization reaction with the ketone. This reductive cyclization can be achieved using various reducing agents, such as catalytic hydrogenation. The resulting 2-methyl-5-phenylpyrrolidine (B1422701) can exist as different stereoisomers, and controlling the stereochemistry of this transformation is a key focus in synthetic efforts. chemsrc.com The ability to construct these heterocyclic systems from a relatively simple acyclic precursor highlights the synthetic power of this compound.

Development of Diverse Molecular Scaffolds from the this compound Core

The core structure of this compound provides a foundation for the development of diverse molecular scaffolds. whiterose.ac.uk By systematically modifying the nitro, phenyl, and ketone moieties, a library of compounds with varying structural features can be generated. These scaffolds can then be used in drug discovery and materials science research. cymitquimica.comcymitquimica.com

For example, the phenyl group can be substituted with various functional groups to explore the effects of electronic and steric properties on the molecule's activity. The ketone can be converted to other functional groups, such as alcohols or alkenes, leading to a wider range of molecular shapes and functionalities. solubilityofthings.com This ability to generate structural diversity from a common starting material is a key principle in modern medicinal chemistry and the development of new materials. whiterose.ac.uk

Analog Development and Structure-Activity Relationship Studies (General Chemical Analogues)

The development of analogues of this compound is crucial for structure-activity relationship (SAR) studies. universiteitleiden.nltandfonline.com SAR studies aim to understand how the chemical structure of a molecule relates to its biological or chemical activity. By synthesizing and testing a series of related compounds, researchers can identify the key structural features responsible for a desired effect. universiteitleiden.nl

For instance, analogues of this compound can be created by varying the substituents on the phenyl ring or by changing the length of the carbon chain. universiteitleiden.nl These modifications can lead to compounds with improved potency, selectivity, or other desirable properties. The insights gained from SAR studies can then be used to design new and more effective molecules for a variety of applications. ekb.egresearchgate.net

| Compound | Modification | Potential Impact on Activity |

| 4-Chloro-5-nitro-5-phenylpentan-2-one | Addition of a chlorine atom to the phenyl ring | Altered electronic properties and lipophilicity |

| 5-Nitro-5-(4-methoxyphenyl)pentan-2-one | Addition of a methoxy (B1213986) group to the phenyl ring | Increased electron-donating character |

| 6-Nitro-6-phenylhexan-3-one | Increased carbon chain length | Modified steric bulk and flexibility |

Integration into Total Synthesis Strategies for Complex Natural Products or Designed Molecules

The versatility of this compound makes it a valuable building block in the total synthesis of complex natural products and other designed molecules. nii.ac.jp Total synthesis is the complete chemical synthesis of a complex molecule from simple, commercially available starting materials. It is a powerful tool for confirming the structure of natural products, providing access to larger quantities of rare compounds, and creating novel molecules with unique properties. nii.ac.jp

In the context of total synthesis, this compound can be used to introduce a specific fragment containing a phenyl group and a latent amino group (from the nitro group) into a larger molecule. Its stereochemistry can often be controlled during its synthesis or subsequent reactions, which is critical for the synthesis of stereochemically complex targets. arkat-usa.org The ability to incorporate this building block into a larger synthetic scheme demonstrates its importance in the broader field of organic chemistry. google.com

Advanced Characterization and Analytical Methodologies in the Study of 5 Nitro 5 Phenylpentan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR: In a ¹H NMR spectrum of 5-Nitro-5-phenylpentan-2-one, distinct signals corresponding to each unique proton environment are expected. The protons of the terminal methyl group (C1) adjacent to the carbonyl would typically appear as a sharp singlet. The protons on the aliphatic chain (C3 and C4) would present as complex multiplets due to spin-spin coupling with each other and with the proton at the chiral center (C5). The single proton at C5, being adjacent to both the electron-withdrawing nitro group and the phenyl ring, would resonate at a downfield chemical shift. The five protons of the phenyl group would appear in the aromatic region of the spectrum.

¹³C NMR: The ¹³C NMR spectrum provides complementary information by detecting the carbon backbone of the molecule. A distinct signal for the carbonyl carbon (C2) would be observed at a significant downfield shift. The carbon atom attached to the nitro group (C5) would also be shifted downfield. The remaining aliphatic carbons (C1, C3, C4) and the carbons of the phenyl ring would each produce signals at characteristic chemical shifts, confirming the complete carbon framework of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: These are predicted values based on standard chemical shift ranges. Actual experimental values may vary based on solvent and other conditions.)

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

| CH₃ (C1) | ~2.1 | Singlet (s) | ~30 |

| C=O (C2) | - | - | >200 |

| CH₂ (C3) | ~2.3 - 2.5 | Multiplet (m) | ~45-50 |

| CH₂ (C4) | ~2.0 - 2.2 | Multiplet (m) | ~30-35 |

| CH (C5) | ~5.5 - 6.0 | Multiplet (m) | ~85-95 |

| Phenyl C-H | ~7.2 - 7.4 | Multiplet (m) | ~125-130 |

| Phenyl C (ipso) | - | - | ~135-140 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for confirming the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound (C₁₁H₁₃NO₃), the calculated molecular weight is 209.23 g/mol . In an MS experiment, one would expect to observe a molecular ion peak corresponding to this mass. Depending on the ionization technique used (e.g., Electrospray Ionization - ESI), the molecule might be observed as a protonated species [M+H]⁺ at m/z 210.

The fragmentation of the molecular ion provides further structural confirmation. Key fragmentation pathways for this compound would likely include the loss of the nitro group (a loss of 46 Da for NO₂) and cleavage at various points along the pentanone chain, such as the loss of an acetyl radical (a loss of 43 Da for •COCH₃) or benzylic cleavage.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Predicted m/z | Description |

| [M]⁺• | C₁₁H₁₃NO₃ | 209 | Molecular Ion |

| [M+H]⁺ | C₁₁H₁₄NO₃ | 210 | Protonated Molecule |

| [M-NO₂]⁺ | C₁₁H₁₃O | 161 | Loss of nitro group |

| [C₇H₇]⁺ | C₇H₇ | 91 | Tropylium ion (from benzylic cleavage) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an effective method for identifying the presence of specific functional groups. The IR spectrum of this compound would be characterized by several strong, distinct absorption bands that act as fingerprints for its key structural features.

The most prominent peaks would include a strong absorption for the carbonyl (C=O) stretch of the ketone group. Additionally, two strong bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group would be clearly visible. The spectrum would also show absorptions characteristic of the aromatic phenyl ring and the aliphatic C-H bonds.

Table 3: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Nitro (R-NO₂) | Asymmetric Stretch | ~1540 - 1560 | Strong |

| Nitro (R-NO₂) | Symmetric Stretch | ~1350 - 1370 | Strong |

| Ketone (C=O) | Stretch | ~1715 | Strong |

| Aromatic C=C | Stretch | ~1450 - 1600 | Medium-Weak |

| Aromatic C-H | Stretch | ~3000 - 3100 | Medium-Weak |

| Aliphatic C-H | Stretch | ~2850 - 3000 | Medium |

Chromatographic Techniques for Isolation, Purification, and Quantitative Analysis (e.g., HPLC, TLC, Column Chromatography)

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. These methods are essential for the isolation, purification, and quantitative analysis of this compound, particularly following its synthesis. The compound is known to be used as a synthetic precursor for other molecules, such as 5-phenylpentan-2-one (B1293760), making efficient purification critical. chemsrc.com

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method used to monitor the progress of a chemical reaction and to determine the purity of the product. A small spot of the reaction mixture is applied to a silica (B1680970) plate, which is then developed in a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate). The separated components appear as distinct spots, allowing for a qualitative assessment of the sample's composition.

Column Chromatography: For preparative scale purification, column chromatography is the standard method. The crude product mixture is loaded onto a column packed with a stationary phase, typically silica gel. A solvent or solvent mixture (eluent) is then passed through the column, separating the components based on their differing affinities for the stationary and mobile phases. This compound can be isolated from starting materials and byproducts by collecting the fractions that contain the pure compound as the eluent exits the column.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution chromatographic technique used for both analytical and preparative purposes. It can provide highly accurate quantitative information about the purity of this compound and can be used to isolate highly pure samples. A typical HPLC analysis would involve a reversed-phase column with a mobile phase such as a methanol (B129727)/water or acetonitrile (B52724)/water mixture.

X-ray Crystallography for Precise Determination of Molecular Structure and Stereochemistry

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. By analyzing the diffraction pattern of X-rays passed through a single crystal of a compound, it is possible to determine exact bond lengths, bond angles, and torsional angles.

For this compound, an X-ray crystal structure analysis would provide definitive proof of its molecular connectivity. Furthermore, it would reveal the specific conformation of the molecule in the solid state, including the orientation of the phenyl ring and the nitro group relative to the pentanone backbone. As of now, a search of public scientific databases does not indicate that the single-crystal X-ray structure of this compound has been determined and reported. Should such an analysis be performed, it would yield the most precise and unambiguous structural data possible for this compound.

Q & A

Q. What frameworks ensure ethical and reproducible reporting of this compound research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.